molecular formula C8H17NO B13126822 Ethyl4-methylpentanimidate

Ethyl4-methylpentanimidate

Cat. No.: B13126822
M. Wt: 143.23 g/mol
InChI Key: NGVJGKSSBPRIAE-UHFFFAOYSA-N
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Description

Ethyl4-methylpentanimidate is an organic compound that belongs to the class of imidates Imidates are derivatives of carboxylic acids where the carbonyl group is replaced by an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-methylpentanimidate typically involves the reaction of ethyl 4-methylpentanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidate group. Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl4-methylpentanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: The imidate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols, thiols, or amines can be used under mild acidic or basic conditions.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Amines.

    Substitution: Various substituted imidates.

Scientific Research Applications

Ethyl4-methylpentanimidate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl4-methylpentanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl4-methylpentanimidate can be compared with other similar compounds such as:

    Ethyl 4-methylpentanoate: A precursor in the synthesis of this compound.

    Ethyl 4-methyl-4-pentenoate: An olefin ester with different reactivity and applications.

    Ethyl 4-methylvalerate: Another ester with distinct chemical properties.

Properties

IUPAC Name

ethyl 4-methylpentanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-10-8(9)6-5-7(2)3/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJGKSSBPRIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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